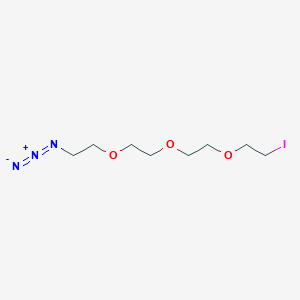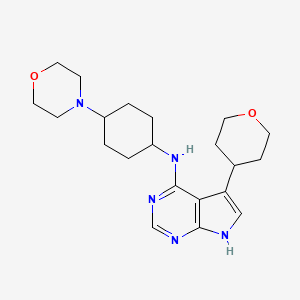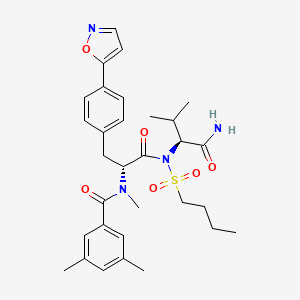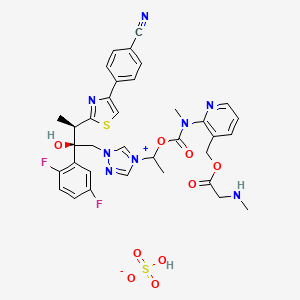![molecular formula C14H24N4O4 B608189 ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate CAS No. 1998725-11-3](/img/structure/B608189.png)
ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Researchers have explored its potential applications in various neurological conditions, including depression, Alzheimer’s disease, cerebral malaria, multiple sclerosis, atherosclerosis, hepatitis, and certain cancers .
JHU-083: is a prodrug that acts as a . It is cleaved in vivo to form the active compound (DON).
Preparation Methods
Synthetic Routes: Detailed synthetic routes for JHU-083 are not widely documented. it is synthesized as a prodrug, which later converts to DON.
Industrial Production: Information on large-scale industrial production methods remains limited.
Chemical Reactions Analysis
Reactions: JHU-083 primarily undergoes . It targets glutaminase activity in brain CD11b+ cells.
Major Products: The main product is the active form, .
Scientific Research Applications
Neurological Conditions: JHU-083 has been investigated for depression, Alzheimer’s disease, and cerebral malaria.
Multiple Sclerosis: It shows promise in attenuating physical and cognitive deficits associated with multiple sclerosis.
Atherosclerosis: Research suggests potential benefits in atherosclerosis management.
Cancer: JHU-083 targets senescent cells in certain cancer types.
Mechanism of Action
Glutaminase Inhibition: JHU-083 selectively inhibits glutaminase activity in brain CD11b+ cells.
Molecular Targets: Glutaminase inhibition affects glutamine metabolism.
Pathways Involved: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: JHU-083’s unique feature lies in its selective glutaminase inhibition.
Similar Compounds: While detailed comparisons are scarce, other glutaminase inhibitors exist in the research landscape.
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCHOFKIPHQBW-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)
![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)




